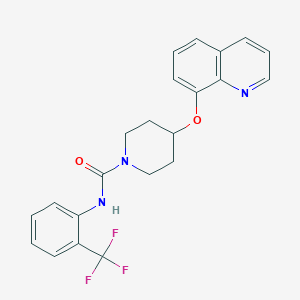

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-quinolin-8-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O2/c23-22(24,25)17-7-1-2-8-18(17)27-21(29)28-13-10-16(11-14-28)30-19-9-3-5-15-6-4-12-26-20(15)19/h1-9,12,16H,10-11,13-14H2,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXMSFWLBUMFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the piperidine-quinoline intermediate reacts with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carboxamide derivative under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or piperidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or piperidine derivatives.

Scientific Research Applications

Antimalarial Activity

Research has indicated that derivatives of quinoline, including compounds similar to 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, exhibit significant antimalarial properties. A study highlighted the effectiveness of quinoline derivatives against Plasmodium falciparum, demonstrating moderate potency and improved pharmacokinetic profiles leading to low nanomolar activity in vitro . This suggests that the compound may serve as a lead for developing new antimalarial therapies.

Antimicrobial Activity

The quinoline scaffold has been associated with antimicrobial properties. Recent studies have shown that compounds with similar structures can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances antibacterial activity, indicating that modifications to the quinoline structure could yield potent antimicrobial agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound in biological systems can be attributed to its structural components:

- Quinoline moiety : Known for its role in various biological activities, including antimalarial and antibacterial effects.

- Piperidine ring : Contributes to the compound's ability to interact with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.

Case Studies

- Antimalarial Study :

- Antimicrobial Screening :

Mechanism of Action

The mechanism of action of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to inhibition of biological processes. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound shares structural similarities with piperidine-1-carboxamide derivatives reported in the synthesis of nonretinoid Retinol Binding Protein 4 (RBP4) antagonists (e.g., compounds 9 and 11 in ). Key differences lie in the substituents on the piperidine ring:

*Calculated based on molecular formula.

- In contrast, sulfonamide groups in compounds 9 and 11 facilitate hydrogen bonding and polar interactions . The trifluoromethyl group in all compounds improves metabolic resistance and membrane permeability.

Physicochemical and Pharmacokinetic Trends

- Stability : The trifluoromethyl group in all compounds enhances resistance to oxidative metabolism, a common strategy in drug design .

Discussion and Implications

The structural comparison highlights how substituent variation on the piperidine-1-carboxamide scaffold dictates biological targeting and physicochemical behavior. While sulfonamide derivatives (e.g., compounds 9 and 11) excel in RBP4 antagonism, the target compound’s quinoline group could enable novel therapeutic applications. Further studies are needed to elucidate its precise mechanism and optimize pharmacokinetic profiles.

Biological Activity

4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, with CAS number 2034432-36-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 415.4 g/mol. The compound features a quinoline moiety linked to a piperidine ring, which is further substituted with a trifluoromethylphenyl group. These structural elements contribute to its biological activity and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H20F3N3O2 |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 2034432-36-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, leading to the inhibition of critical biological processes. The trifluoromethylphenyl group enhances lipophilicity, facilitating cellular uptake and increasing bioavailability .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline have shown significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). The IC50 values for some related compounds were reported at 0.32 μM and 0.89 μM, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related quinoline derivatives, revealing that modifications to the quinoline structure can significantly influence biological activity. For example, the presence of halogen substituents on the phenyl ring has been associated with enhanced anticancer properties .

Case Studies

- In Vitro Studies : Research involving in vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The MTT assay results indicated that these compounds could effectively inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- In Silico Studies : Molecular docking studies have provided insights into the binding modes of these compounds within the colchicine-binding pocket of tubulin, suggesting a mechanism of action that involves disruption of microtubule dynamics—a critical process for cancer cell division .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations indicate that derivatives of this compound exhibit favorable drug-like properties, including good absorption and metabolic stability. However, potential risks such as drug-drug interactions and AMES toxicity (mutagenic potential) have been identified, necessitating further investigation into their safety profiles .

Q & A

Q. What synthetic strategies are recommended for 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperidine-carboxamide derivatives typically involves coupling reactions between activated piperidine intermediates and aryl/heteroaryl components. For example, in analogous compounds, reactions under nitrogen using solvents like dichloromethane or dimethylacetamide (DMA) with bases such as NaOH have been effective . Optimization includes controlling temperature (e.g., 0°C to room temperature) and purification via column chromatography or recrystallization. For the quinoline moiety, sulfonamide or ether linkages require careful stoichiometric balancing to avoid side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) are essential for verifying molecular weight and substituent positions. X-ray crystallography (as used for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) provides definitive confirmation of stereochemistry and crystal packing . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : Due to the lipophilic trifluoromethyl and quinoline groups, dimethyl sulfoxide (DMSO) is recommended for initial stock solutions. Further dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) prevents precipitation. Dynamic light scattering (DLS) can assess colloidal stability, particularly for cellular uptake studies .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are suitable for studying binding to receptors like kinase domains or GPCRs. Parameterization of the trifluoromethyl group requires force fields adjusted for electronegativity (e.g., CHARMM). Free energy perturbation (FEP) calculations can quantify binding affinity changes upon structural modifications .

Q. What experimental designs address contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Contradictions may arise from cell-specific metabolism or off-target effects. A multi-omics approach (transcriptomics/proteomics) identifies differential pathway activation. Dose-response curves with IC₅₀ values should be validated using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Redundancy checks via CRISPR knockdown of putative targets clarify mechanism-of-action .

Q. How does the trifluoromethyl group influence metabolic stability and off-target interactions?

- Methodological Answer : The CF₃ group enhances electron-withdrawing effects, reducing oxidative metabolism (e.g., cytochrome P450 inhibition). Stability assays in liver microsomes (human/rodent) quantify metabolic half-life. Off-target profiling using broad-panel kinase or GPCR assays identifies selectivity issues. Comparative studies with non-CF₃ analogs (e.g., methyl or chloro derivatives) isolate CF₃-specific effects .

Q. What strategies mitigate crystallization issues during formulation development?

- Methodological Answer : Co-crystallization with co-formers (e.g., succinic acid) improves stability. Hot-stage microscopy and differential scanning calorimetry (DSC) identify polymorph transitions. Spray-drying with polymers (e.g., HPMCAS) produces amorphous solid dispersions, enhancing bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges this gap. Plasma protein binding (PPB) assays and tissue distribution studies (via LC-MS/MS) quantify free compound availability. Allometric scaling adjusts dose regimens across species. Gut microbiome interactions (e.g., metabolism by bacterial enzymes) may explain reduced oral efficacy, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.